

Comparative functional studies of homolanthionine in different species

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Homolanthionine: A Comparative Functional Study Across Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homolanthionine, a non-proteinogenic sulfur-containing amino acid, is an intriguing metabolite at the crossroads of methionine and cysteine metabolism. While structurally similar to the well-known intermediate cystathionine, the physiological roles and metabolic significance of **homolanthionine** appear to vary considerably across different biological kingdoms. This guide provides a comparative functional analysis of **homolanthionine** in mammals, bacteria, and plants, supported by experimental data and detailed methodologies.

Biosynthesis and Metabolism: A Comparative Overview

Homolanthionine is synthesized from two molecules of homocysteine. This reaction is primarily catalyzed by enzymes of the transsulfuration pathway, notably cystathionine β -synthase (CBS) and cystathionine γ -lyase (CGL), which exhibit broad substrate specificity. The metabolic fate and functional implications of **homolanthionine**, however, diverge significantly among species.



In Mammals:

In mammals, **homolanthionine** is generally considered a byproduct of the transsulfuration pathway, which primarily functions to convert homocysteine to cysteine. Its formation is indicative of metabolic flux through this pathway and can be elevated in certain pathological conditions.

- Biosynthesis: Homolanthionine is formed from the condensation of two homocysteine molecules, a reaction that can be catalyzed by either CBS or CGL under physiological conditions.
- Metabolic Significance: Elevated levels of homolanthionine are observed in homocystinuria, a genetic disorder characterized by defects in the CBS enzyme. This suggests that under conditions of high homocysteine, the synthesis of homolanthionine can become more prominent. The physiological function of homolanthionine itself in mammals is not well-defined and is often viewed as a marker of metabolic dysregulation in the sulfur amino acid pathways.

In Bacteria:

In some bacteria, **homolanthionine** metabolism is more pronounced and can be linked to specific biosynthetic pathways.

- Biosynthesis and Accumulation: In Corynebacterium glutamicum, a bacterium used for industrial amino acid production, deletion of the transcriptional regulator McbR leads to a massive accumulation of intracellular homolanthionine, reaching concentrations as high as 130 mM.[1][2] This accumulation is a result of the side reaction of cystathionine γ-synthase (MetB), which shows affinity for homocysteine as a substrate.[1][2]
- Functional Role: In this bacterium, the cleavage of homolanthionine by cystathionine β-lyase (MetC) provides a novel, threonine-independent pathway for the biosynthesis of isoleucine.[1][2] This highlights a defined physiological role for homolanthionine in the metabolic network of certain bacteria, in contrast to its apparent role as a metabolic byproduct in mammals.

In Plants:



The direct functional role and quantitative levels of **homolanthionine** in plants are less characterized in the scientific literature. The focus of research in plant sulfur amino acid metabolism has been predominantly on the biosynthesis of methionine and cysteine, with homocysteine being a critical intermediate.

Inferred Metabolism: The enzymes responsible for homolanthionine synthesis, such as
CBS and CGL, are present in plants and are involved in methionine and cysteine
metabolism. It is plausible that homolanthionine is formed as a minor product, particularly
under conditions of altered metabolic flux. However, its physiological significance remains to
be elucidated.

Quantitative Data Comparison

The available quantitative data for **homolanthionine** is limited, particularly in a comparative context across different species. The following tables summarize the available data and the kinetic properties of the key enzymes involved in its metabolism.

Table 1: Reported Concentrations of Homolanthionine and Related Metabolites

Species	Tissue/Compar tment	Analyte	Concentration	Notes
Corynebacterium glutamicum (ΔmcbR mutant)	Intracellular	Homolanthionine	130 mM	Accumulation due to regulatory gene deletion.[1] [2]
Human	Plasma	Homocysteine	5 - 15 μmol/L	Normal physiological range.[3][4][5][6] [7]
Human	Plasma	Cystathionine	0.30 ± 0.10 μmol/L	Baseline level in a clinical study. [8]
Rat	Plasma	Homocysteine	2.94 - 8.29 μmol/L	Varies with age. [7]



Note: Direct comparative data for physiological concentrations of **homolanthionine** in wild-type organisms and across different species is not readily available in the current literature.

Table 2: Comparative Enzyme Kinetics for Homolanthionine-Related Reactions

Enzyme	Species	Substrates	Km	kcat	Notes
Cystathionine y-synthase (MetB)	Corynebacter ium glutamicum	Cysteine	260 μΜ	-	Higher affinity for cysteine over homocysteine .[1][2]
Homocystein e	540 μΜ	-			
Cystathionine β-synthase (CBS)	Yeast	Cysteine + Homocystein e	-	55 s-1	For H2S generation.
Cystathionine β-synthase (CBS)	Rat	Serine + Homocystein e	-	-	Exhibits intersecting line kinetics, suggesting a different mechanism from yeast CBS.[9]

Experimental Protocols Quantification of Homolanthionine in Biological Samples by LC-MS/MS

This protocol is a representative method based on established techniques for the analysis of related sulfur-containing amino acids.

1. Sample Preparation:



- Plasma/Serum: To 100 μL of plasma, add 10 μL of an internal standard solution (e.g., 13C-labeled **homolanthionine**). Precipitate proteins by adding 400 μL of ice-cold methanol containing 1% formic acid. Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 μL of the initial mobile phase.
- Bacterial/Plant Tissue: Homogenize a known weight of tissue in a suitable extraction buffer (e.g., 80% methanol). Add an internal standard. Centrifuge to pellet cellular debris. Process the supernatant as described for plasma/serum.

2. LC-MS/MS Analysis:

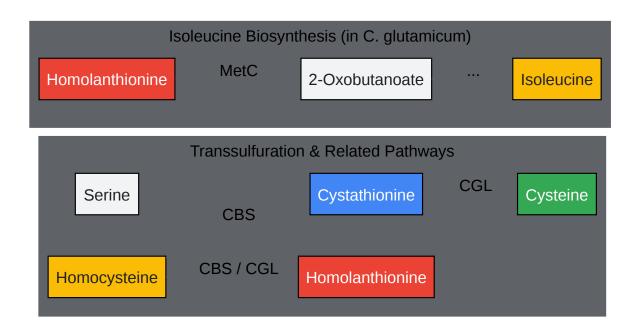
- Chromatography: Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 μm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A linear gradient from 2% to 98% B over 10 minutes.
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40°C.
- Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
 - Use Selected Reaction Monitoring (SRM) to detect and quantify homolanthionine and its internal standard.
 - Example SRM transitions for homolanthionine (C8H16N2O4S, MW: 236.29):
 - Precursor ion (Q1): m/z 237.1
 - Product ions (Q3): Monitor characteristic fragment ions.

3. Data Analysis:



- Construct a calibration curve using known concentrations of **homolanthionine** standard.
- Calculate the concentration of **homolanthionine** in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations Metabolic Pathway of Homolanthionine Biosynthesis

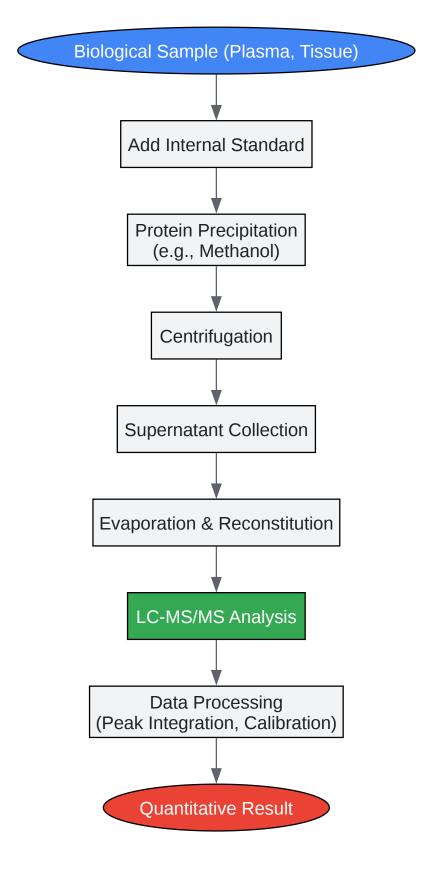


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Caption: Metabolic pathways of **homolanthionine** formation and its role in isoleucine biosynthesis in C. glutamicum.

Experimental Workflow for Homolanthionine Quantification





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Caption: A generalized workflow for the quantification of **homolanthionine** in biological samples using LC-MS/MS.

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